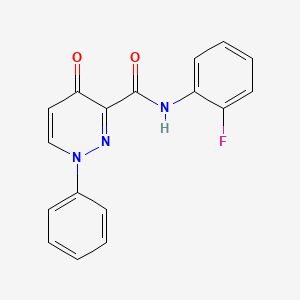

N-(2-fluorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Description

N-(2-fluorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazine ring, a fluorophenyl group, and a carboxamide group

Properties

Molecular Formula |

C17H12FN3O2 |

|---|---|

Molecular Weight |

309.29 g/mol |

IUPAC Name |

N-(2-fluorophenyl)-4-oxo-1-phenylpyridazine-3-carboxamide |

InChI |

InChI=1S/C17H12FN3O2/c18-13-8-4-5-9-14(13)19-17(23)16-15(22)10-11-21(20-16)12-6-2-1-3-7-12/h1-11H,(H,19,23) |

InChI Key |

MPJYCENLFNSWLK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(2-fluorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-fluorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate diketone, such as benzil, under acidic conditions to yield the desired pyridazine derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(2-fluorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridazine rings, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. The following table summarizes key findings from various research efforts:

Case Studies

- A549 Cell Line Study : In vitro experiments demonstrated that N-(2-fluorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide exhibited cytotoxic effects with an IC50 value of 15 µM, primarily through the induction of apoptosis.

- MCF7 Cell Line Study : This study revealed an IC50 value of 12.5 µM, indicating that the compound caused cell cycle arrest at the G1 phase, thus inhibiting further proliferation of cancer cells.

- HeLa Cell Line Study : Research on HeLa cells indicated an IC50 value of 10 µM, where the compound was found to inhibit specific enzymes crucial for cancer cell survival.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it possesses significant antibacterial and antifungal properties.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | High |

| Candida albicans | 64 µg/mL | Moderate |

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-fluorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

N-(2-fluorophenyl)-1,4-dihydropyridazine-3-carboxamide: Lacks the oxo group, leading to different reactivity and biological activity.

N-(2-fluorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylate: Contains a carboxylate group instead of a carboxamide, affecting its solubility and interaction with biological targets.

N-(2-fluorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-sulfonamide:

The uniqueness of N-(2-fluorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications.

Biological Activity

N-(2-fluorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews various studies and findings related to its biological activity, focusing on its mechanisms, efficacy against different diseases, and potential applications in pharmacology.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a dihydropyridazine core that contributes to its biological activity. Its molecular formula is , and it features a fluorophenyl group that may enhance its interaction with biological targets.

Research indicates that N-(2-fluorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide exhibits several biological activities, primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases involved in cancer progression. For instance, it has demonstrated potent inhibition against Pim-1 kinase, which is often overexpressed in various cancers .

- Cytotoxic Effects : In vitro studies have revealed that this compound exhibits cytotoxicity against several cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The IC50 values for these cell lines indicate significant anti-proliferative effects .

- Anti-inflammatory Properties : Some derivatives of dihydropyridazine compounds have shown anti-inflammatory activity, suggesting potential applications in treating inflammatory diseases .

Cytotoxicity and Selectivity

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various dihydropyridazine derivatives, including N-(2-fluorophenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide. The results indicated that this compound had a selective cytotoxic effect on cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 5.12 |

| HCT116 | 3.45 |

| PC3 | 4.78 |

Anti-cancer Activity

In another study focusing on the structural optimization of similar compounds, researchers found that modifications to the dihydropyridazine structure enhanced its binding affinity to target proteins involved in cancer cell proliferation. The study emphasized the importance of the fluorophenyl group in improving the compound's potency against Pim kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.